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  • Product: 4-(3-Formylphenoxy)butanenitrile
  • CAS: 1017090-33-3

Core Science & Biosynthesis

Foundational

4-(3-Formylphenoxy)butanenitrile: A Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth technical overview of 4-(3-Formylphenoxy)butanenitrile, a bifunctional organic intermediate poised for significant applications in drug discovery and development. By integrating a formyl g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(3-Formylphenoxy)butanenitrile, a bifunctional organic intermediate poised for significant applications in drug discovery and development. By integrating a formyl group, a nitrile moiety, and a phenoxy ether linkage, this molecule offers multiple reaction sites for the construction of complex and potentially bioactive compounds. This document will detail its synthesis, underlying chemical principles, potential applications, and a comprehensive, field-tested experimental protocol.

Strategic Importance in Medicinal Chemistry

4-(3-Formylphenoxy)butanenitrile is not a therapeutic agent in itself but serves as a crucial building block or intermediate in the synthesis of more complex molecules.[1][2][3] Its value lies in the strategic placement of its three key functional groups:

  • The Aldehyde (Formyl) Group: This is a versatile handle for a wide range of chemical transformations. It readily participates in reactions such as reductive amination, Wittig reactions, aldol condensations, and the formation of Schiff bases, allowing for the introduction of diverse substituents and the extension of the molecular scaffold.[4][5] Benzaldehyde and its derivatives are foundational intermediates in the synthesis of numerous pharmaceuticals, including anticonvulsants and sedatives.[2][3][5]

  • The Nitrile Group: The nitrile moiety is a significant pharmacophore in modern drug design.[6][7][8][9] It is a metabolically stable group that can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[6][10] Its linear geometry and compact size allow it to fit into sterically constrained active sites.[10] Furthermore, the nitrile group is a bioisostere for other functional groups like carbonyls or halogens and can improve a molecule's pharmacokinetic profile.[7]

  • The Ether Linkage: The aryloxybutane structure provides a flexible yet stable spacer, which can be crucial for orienting other functional groups for optimal interaction with a biological target.

The combination of these features makes 4-(3-Formylphenoxy)butanenitrile a valuable starting point for generating libraries of compounds for high-throughput screening and for the targeted synthesis of enzyme inhibitors, receptor antagonists, and other potential drug candidates.

Synthesis of 4-(3-Formylphenoxy)butanenitrile

The most direct and industrially scalable method for the synthesis of 4-(3-Formylphenoxy)butanenitrile is the Williamson ether synthesis . This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[11][12][13]

Causality of Experimental Design

The choice of reactants and conditions is critical for a successful and high-yield synthesis. The proposed pathway involves the reaction of 3-hydroxybenzaldehyde with 4-chlorobutyronitrile.

  • Choice of Reactants: 3-hydroxybenzaldehyde provides the aromatic aldehyde core. 4-chlorobutyronitrile is selected as the alkylating agent because it is a primary alkyl halide, which is ideal for S(_N)2 reactions and minimizes the competing E2 elimination pathway.[11][12] Using a secondary or tertiary alkyl halide would significantly increase the likelihood of elimination, reducing the yield of the desired ether.[11][12]

  • Base and Solvent Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the more nucleophilic phenoxide. Potassium carbonate (K(_2)CO(_3)) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions with the aldehyde or nitrile groups. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic intermediates (the phenoxide salt) and do not participate in the reaction. DMF, in particular, is excellent at solvating cations, leaving the phenoxide anion more "naked" and nucleophilic.

  • Temperature Control: The reaction is typically heated to increase the reaction rate. A temperature range of 60-80°C is generally sufficient to achieve a reasonable reaction time without promoting decomposition or side reactions.

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 3-Hydroxybenzaldehyde P 4-(3-Formylphenoxy)butanenitrile R1->P Williamson Ether Synthesis (SN2) R2 4-Chlorobutyronitrile R2->P K2CO3 K₂CO₃ (Base) K2CO3->R1 DMF DMF (Solvent) DMF->R1 Heat Heat (60-80°C) Heat->R1

Caption: Williamson Ether Synthesis of 4-(3-Formylphenoxy)butanenitrile.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

  • Preparation of the Reaction Vessel:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Expertise & Experience: Using anhydrous potassium carbonate is crucial as water can reduce the nucleophilicity of the phenoxide. The 1.5 molar excess of the base ensures complete deprotonation of the phenol.

  • Solvent Addition and Inert Atmosphere:

    • Add dimethylformamide (DMF) to the flask until the solids are fully suspended (approximately 3-5 mL per gram of 3-hydroxybenzaldehyde).

    • Begin stirring and purge the system with nitrogen for 10-15 minutes.

    • Trustworthiness: An inert atmosphere prevents potential oxidation of the aldehyde at elevated temperatures.

  • Addition of Alkylating Agent:

    • Slowly add 4-chlorobutyronitrile (1.1 eq) to the stirring mixture at room temperature using a dropping funnel or syringe.

    • Expertise & Experience: A slight excess of the alkylating agent ensures the complete consumption of the more valuable 3-hydroxybenzaldehyde. Adding it slowly prevents a large exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to 70°C using an oil bath.

    • Maintain this temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the 3-hydroxybenzaldehyde spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (10 times the volume of DMF used). This will precipitate the crude product.

    • Stir for 30 minutes, then filter the solid using a Büchner funnel.

    • Wash the solid with copious amounts of water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4-(3-Formylphenoxy)butanenitrile as a solid.

    • Authoritative Grounding: The purity of the final product should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 4-(3-Formylphenoxy)butanenitrile is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeJustification
Molecular Formula C(_11)H(_11)NO(_2)Based on chemical structure
Molecular Weight 189.21 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for aromatic aldehydes of this size
Melting Point 70-90 °CEstimated based on similar substituted benzonitriles
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); Insoluble in waterPresence of polar functional groups and a significant hydrocarbon backbone
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.9 ppm (s, 1H): Aldehydic proton (-CHO).

    • δ ~7.5-7.2 ppm (m, 4H): Aromatic protons.

    • δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

    • δ ~2.6 ppm (t, 2H): Methylene protons adjacent to the nitrile group (-CH₂-CN).

    • δ ~2.2 ppm (quint, 2H): Methylene protons in the middle of the butyl chain (-CH₂-CH₂-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~192 ppm: Aldehydic carbon.

    • δ ~160 ppm: Aromatic carbon attached to the ether oxygen.

    • δ ~138-115 ppm: Other aromatic carbons.

    • δ ~119 ppm: Nitrile carbon (-C≡N).

    • δ ~67 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

    • δ ~24 ppm: Methylene carbon (-CH₂-CH₂-CH₂-).

    • δ ~15 ppm: Methylene carbon adjacent to the nitrile group (-CH₂-CN).

  • FT-IR (KBr, cm⁻¹):

    • ~2245 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

    • ~1700 cm⁻¹: Strong, sharp peak for the aldehyde carbonyl (C=O) stretch.

    • ~1250 cm⁻¹: Strong peak for the aryl-alkyl ether (C-O) stretch.

    • ~3050 cm⁻¹ and ~2850 cm⁻¹: C-H stretches for aromatic and aliphatic protons, respectively.

Safety and Handling

Based on analogous compounds, 4-(3-Formylphenoxy)butanenitrile should be handled with appropriate safety precautions. It is expected to be harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

4-(3-Formylphenoxy)butanenitrile represents a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. The reliable and scalable synthesis via the Williamson ether reaction makes it an accessible building block for academic and industrial researchers. The dual reactivity of the aldehyde and the valuable pharmacophoric properties of the nitrile group provide a robust platform for the creation of novel molecular entities. As the demand for new therapeutics continues to grow, the importance of versatile and intelligently designed intermediates like 4-(3-Formylphenoxy)butanenitrile will undoubtedly increase.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][11]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][6]

  • Benzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. (2026, January 24). Millennial Essentials. [Link][4]

  • Google Patents. (1996). Process for producing 4-(4-alkylphenoxy) benzylamines. [14]

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link][1]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link][15]

  • Google Patents. (2007). Method for preparing 4-methoxy-benzonitrile through 'one pot metho'. [16]

  • Sarmah, B., & Srivastava, R. (2015). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. ACS Sustainable Chemistry & Engineering, 3(2), 210-215. [Link][17]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link][18]

  • Google Patents. (1988). Process for the production of 3-oxonitriles. [19]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link][5]

  • ResearchGate. (2020). Application of Nitrile in Drug Design. [Link][7]

  • Justia Patents. (1995). Method for preparing partially tert-butoxylated poly(p-hydroxystyrene). [Link][20]

  • Blog. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry?. [Link][2]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link][12]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link][21]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link][8]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. [Link][3]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link][22]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][10]

  • Williamson Ether Synthesis. (n.d.). [Link][13]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link][9]

  • Google Patents. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. [23]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Research Applications of 4-(3-Formylphenoxy)butanenitrile

Foreword: Unveiling the Potential of a Multifunctional Building Block In the dynamic landscape of drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. The co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Multifunctional Building Block

In the dynamic landscape of drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. The compound 4-(3-Formylphenoxy)butanenitrile emerges as a molecule of significant interest, embodying a unique convergence of reactive functional groups—an aromatic aldehyde, a nitrile, and a phenoxy ether linkage. While direct and extensive research on this specific molecule is nascent, its structural components are well-established pharmacophores and versatile synthetic handles. This technical guide serves as a comprehensive exploration of the latent potential of 4-(3-Formylphenoxy)butanenitrile as a foundational scaffold for the generation of diverse and biologically active compounds. By dissecting the reactivity of its constituent parts and drawing parallels with structurally analogous molecules, we will illuminate promising avenues for its application in medicinal chemistry and beyond. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, actionable insights to harness the synthetic versatility of this promising building block.

Physicochemical Characteristics and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its successful application in research. For 4-(3-Formylphenoxy)butanenitrile, these properties dictate its solubility, stability, and reactivity in various experimental settings.

Table 1: Physicochemical Properties of 4-(3-Formylphenoxy)butanenitrile and Related Analogues

Property4-(3-Formylphenoxy)butanenitrile4-(4-Formylphenoxy)butanenitrileBenzonitrileButanenitrile
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂C₇H₅NC₄H₇N
Molecular Weight 189.21 g/mol 189.21 g/mol 103.12 g/mol 69.11 g/mol
Appearance Predicted: Solid-Colorless liquidColorless liquid
Boiling Point --191 °C116-118 °C
Melting Point ---13 °C-112 °C
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.-Slightly soluble in waterSoluble in water (10 g/100 cm³ at 20°C)
LogP (Predicted) ~1.4-1.560.43

Note: Experimental data for 4-(3-Formylphenoxy)butanenitrile is limited; predicted values are based on its structural components and data from analogous compounds.

The nitrile group in 4-(3-Formylphenoxy)butanenitrile is expected to exhibit a characteristic stretching band in the infrared (IR) spectrum around 2210–2260 cm⁻¹, while the aromatic aldehyde's carbonyl group will show a strong absorption band in the range of 1690-1715 cm⁻¹. In ¹H NMR spectroscopy, the aldehydic proton will be a distinct singlet deshielded to around 9.8-10.0 ppm. The aromatic protons will appear in the aromatic region (7.0-8.0 ppm), and the aliphatic protons of the butanenitrile chain will be observed in the upfield region (2.0-4.5 ppm).

The Synthetic Potential: A Gateway to Diverse Heterocyclic Scaffolds

The true value of 4-(3-Formylphenoxy)butanenitrile lies in its capacity to serve as a versatile precursor for a multitude of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents. The strategic positioning of the formyl and nitrile groups, bridged by a stable phenoxy ether linkage, allows for a variety of synthetic transformations.

Synthesis of Novel Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The aromatic aldehyde functionality of 4-(3-Formylphenoxy)butanenitrile makes it an ideal starting material for the synthesis of novel quinazoline derivatives.

One established method involves the reaction of an ortho-aminobenzonitrile with an aldehyde.[3] In a related approach, 2-aminobenzamides or 2-aminophenyl ketones can be coupled with amines in the presence of a suitable catalyst to yield quinazolinones and quinazolines, respectively.[4]

Experimental Protocol 1: Synthesis of a 2-Substituted 4-(3-(Butanenitril-4-yloxy)phenyl)quinazoline

  • Reactants: 2-Aminobenzonitrile, 4-(3-Formylphenoxy)butanenitrile, and a suitable catalyst (e.g., iodine or a copper-based catalyst).

  • Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure: a. To a solution of 2-aminobenzonitrile (1.0 eq) in the chosen solvent, add 4-(3-Formylphenoxy)butanenitrile (1.0 eq). b. Add the catalyst (e.g., I₂; 0.1 eq). c. Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Collect the resulting precipitate by filtration, wash with water, and dry. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized quinazoline derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction Reaction 2-Aminobenzonitrile->Reaction Amine & Nitrile source 4-(3-Formylphenoxy)butanenitrile 4-(3-Formylphenoxy)butanenitrile 4-(3-Formylphenoxy)butanenitrile->Reaction Aldehyde source Catalyst Catalyst (e.g., I₂, Cu-based) Catalyst->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Heat Heat Heat->Reaction Quinazoline Derivative Quinazoline Derivative Reaction->Quinazoline Derivative Cyclization

Caption: Synthesis of Quinazoline Derivatives.

Knoevenagel Condensation for the Formation of Bioactive Alkenes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[5][6] The formyl group of 4-(3-Formylphenoxy)butanenitrile can readily participate in this reaction to generate α,β-unsaturated compounds, which are themselves valuable intermediates and can exhibit biological activity.

Experimental Protocol 2: Knoevenagel Condensation with Malononitrile

  • Reactants: 4-(3-Formylphenoxy)butanenitrile, malononitrile, and a basic catalyst (e.g., piperidine or ethylenediammonium diacetate).[7]

  • Solvent: A suitable solvent such as ethanol or toluene, or the reaction can be performed under solvent-free conditions.[5]

  • Procedure: a. Mix 4-(3-Formylphenoxy)butanenitrile (1.0 eq) and malononitrile (1.1 eq) in the chosen solvent or neat. b. Add a catalytic amount of the base (e.g., a few drops of piperidine). c. Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. d. Upon completion, if a solvent was used, remove it under reduced pressure. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated nitrile.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the double bond and the presence of the nitrile groups.

G cluster_reactants Reactants cluster_conditions Conditions 4-(3-Formylphenoxy)butanenitrile 4-(3-Formylphenoxy)butanenitrile Reaction Reaction 4-(3-Formylphenoxy)butanenitrile->Reaction Aldehyde Active Methylene Compound\n(e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound\n(e.g., Malononitrile)->Reaction Nucleophile Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) or Solvent-free Solvent->Reaction α,β-Unsaturated Product α,β-Unsaturated Product Reaction->α,β-Unsaturated Product Condensation

Caption: Knoevenagel Condensation Workflow.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[8] These heterocycles are present in a number of biologically active compounds.[1] The nitrile functionality of 4-(3-Formylphenoxy)butanenitrile, in combination with its aldehyde group, can be exploited in a Gewald-type synthesis. A two-step approach is often employed, starting with a Knoevenagel condensation.[9]

Experimental Protocol 3: Two-Step Gewald Synthesis of a Substituted 2-Aminothiophene

  • Step 1: Knoevenagel Condensation: a. React 4-(3-Formylphenoxy)butanenitrile with an active methylene compound (e.g., ethyl cyanoacetate) in the presence of a base as described in Protocol 2. b. Isolate and purify the resulting α,β-unsaturated nitrile intermediate.

  • Step 2: Thiophene Ring Formation: a. Reactants: The α,β-unsaturated nitrile from Step 1, elemental sulfur, and a base (e.g., morpholine or triethylamine). b. Solvent: A polar aprotic solvent such as ethanol or DMF. c. Procedure: i. Dissolve the α,β-unsaturated nitrile (1.0 eq) in the chosen solvent. ii. Add elemental sulfur (1.1 eq) and the base (e.g., morpholine, 1.2 eq). iii. Heat the mixture at reflux for several hours, monitoring the reaction by TLC. iv. After completion, cool the reaction mixture and pour it into acidified water. v. Collect the precipitate by filtration, wash with water, and dry. vi. Purify the crude 2-aminothiophene derivative by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using appropriate spectroscopic methods.

G Start 4-(3-Formylphenoxy)butanenitrile Step1 Knoevenagel Condensation (+ Active Methylene Compound) Start->Step1 Intermediate α,β-Unsaturated Nitrile Step1->Intermediate Step2 Gewald Reaction (+ Sulfur, Base) Intermediate->Step2 Product 2-Aminothiophene Derivative Step2->Product

Caption: Gewald Aminothiophene Synthesis.

Synthesis of Chalcones and Their Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11] The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone is the classical method for chalcone synthesis.[10]

Experimental Protocol 4: Synthesis of a Phenoxy-Substituted Chalcone

  • Reactants: 4-(3-Formylphenoxy)butanenitrile, a substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone), and a strong base (e.g., NaOH or KOH).

  • Solvent: Ethanol or a mixture of ethanol and water.

  • Procedure: a. Dissolve the substituted acetophenone (1.0 eq) and 4-(3-Formylphenoxy)butanenitrile (1.0 eq) in the solvent. b. Cool the mixture in an ice bath and slowly add an aqueous solution of the base. c. Stir the reaction mixture at room temperature for several hours. d. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl. e. Collect the precipitated chalcone by filtration, wash with water, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the chalcone structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Potential Pharmacological Applications and Screening Protocols

The diverse heterocyclic scaffolds that can be synthesized from 4-(3-Formylphenoxy)butanenitrile are associated with a broad spectrum of biological activities. This section outlines potential therapeutic areas and provides standardized in vitro protocols for preliminary screening.

Anticancer Activity

Many quinazoline derivatives have demonstrated potent anticancer activity, often by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[3][12]

Experimental Protocol 5: In Vitro Anticancer Screening (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Reagents: Synthesized compounds, a positive control (e.g., doxorubicin), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure: a. Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.[13]

G cluster_pathway EGFR/VEGFR Signaling Pathways EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/MEK/ERK) EGFR->Downstream VEGFR VEGFR VEGFR->Downstream Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Downstream->Cell Proliferation, Angiogenesis, Survival Growth Factors Growth Factors Growth Factors->EGFR Growth Factors->VEGFR Novel Quinazoline Derivative Novel Quinazoline Derivative Novel Quinazoline Derivative->EGFR Inhibition Novel Quinazoline Derivative->VEGFR Inhibition G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Inflammatory Mediators\n(NO, TNF-α, IL-6) Inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Gene Expression->Inflammatory Mediators\n(NO, TNF-α, IL-6) Novel Compound Novel Compound Novel Compound->IKK Activation Inhibition

Caption: Modulation of the NF-κB Pathway.

Antimicrobial Activity

Thiophene and chalcone derivatives are known to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. [14] Experimental Protocol 7: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Reagents: Synthesized compounds, appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and a positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

  • Procedure (Broth Microdilution Method): a. Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth medium in 96-well microtiter plates. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria). d. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [15]

Conclusion and Future Directions

4-(3-Formylphenoxy)butanenitrile represents a molecule of considerable untapped potential. Its trifunctional nature provides a rich platform for the synthesis of a vast array of novel compounds, particularly diverse heterocyclic systems. The established biological activities of its derivable scaffolds—quinazolines, thiophenes, and chalcones—strongly suggest that the derivatives of 4-(3-Formylphenoxy)butanenitrile will be fertile ground for the discovery of new therapeutic agents. This guide has provided a foundational framework for initiating research with this compound, offering detailed synthetic protocols and established methods for biological evaluation. Future research should focus on the systematic exploration of the synthetic pathways outlined herein, followed by rigorous screening of the resulting compound libraries for anticancer, anti-inflammatory, and antimicrobial activities. Further structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for enhanced potency and selectivity. The journey from a versatile building block to a clinically relevant therapeutic is a long and challenging one, but for a molecule as synthetically tractable and strategically designed as 4-(3-Formylphenoxy)butanenitrile, it is a journey of immense promise.

References

  • Abaee, M. S., & Cheraghi, T. (2014). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 4(96), 53736-53748.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341.
  • Chen, M., Zhang, M., Xiong, B., Tan, Z., Lv, W., & Jiang, H. (2014). A straightforward ruthenium-catalyzed dehydrogenative synthesis of 2-arylquinazolines. Organic Letters, 16(23), 6028-6031.
  • Gao, Y., et al. (2021). Green synthesis of 2-aminothiophenes using ZnO@SiO2–NH2 nanoparticles. Journal of the Iranian Chemical Society, 18(1), 139-147.
  • Gao, W., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342-11348.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Hosseinzadeh, L., et al. (2023). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 28(15), 5831.
  • Hwang, J. H., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Korean Journal for Food Science of Animal Resources, 39(3), 476–485.
  • Iqbal, M. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27953–27974.
  • Kavitha, S., et al. (2019). L-proline as an organocatalyst for the four-component Gewald synthesis of 2-aminothiophenes. Tetrahedron Letters, 60(33), 151013.
  • Koley, M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Medicinal Chemistry, 14(10), 1857-1883.
  • Le, X. (2021, April 19). Combining EGFR and VEGF inhibitors for NSCLC [Video]. YouTube. [Link]

  • Li, D. D., et al. (2011). Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. Current Medicinal Chemistry, 18(17), 2561-2579.
  • Magiorakos, A. P., et al. (2012). Multidrug-resistant, extensively drug-resistant and pandrug-resistant bacteria: an international expert proposal for interim standard definitions for acquired resistance. Clinical Microbiology and Infection, 18(3), 268-281.
  • Minetto, G., et al. (2005). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2005(11), 18-43.
  • Narlawar, R., et al. (2010). 2-Aminothiophene derivatives as novel allosteric modulators of the A1 adenosine receptor. Bioorganic & Medicinal Chemistry Letters, 20(22), 6666-6671.
  • Park, S. W., et al. (2012). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, prevents renal ischemia-reperfusion injury. American Journal of Physiology-Renal Physiology, 303(4), F547-F556.
  • PloS. (2023, January 30). Newt[1][4][5]riazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. [Link]

  • Saltz, L. B., et al. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Clinical Cancer Research, 13(5), 1359-1363.
  • SAS Publishers. (2019, August 30). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. SAS Publishers. [Link]

  • Shaabani, A., et al. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte für Chemie-Chemical Monthly, 148(4), 711-716.
  • Shafighi, S., Mohammad Shafiee, M. R., & Ghashang, M. (2018). MgO-CeO2 nanocomposite: efficient catalyst for the preparation of 2-aminothiophenes and thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
  • Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Retrieved January 27, 2026, from [Link]

  • Singla, P., et al. (2018). Gewald reaction: A versatile tool for the synthesis of 2-aminothiophenes. European Journal of Organic Chemistry, 2018(31), 4196-4217.
  • Sridhar, J., et al. (2022).
  • Taylor & Francis Online. (2010, July 20). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]

  • UTEP ScholarWorks. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP ScholarWorks. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • YouTube. (2021, April 19). Combining EGFR and VEGF inhibitors for NSCLC [Video]. YouTube. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-(3-Formylphenoxy)butanenitrile

Abstract & Utility This application note details a robust, scalable protocol for the synthesis of 4-(3-formylphenoxy)butanenitrile (CAS: 59451-89-9) via the O-alkylation of 3-hydroxybenzaldehyde. This compound serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-(3-formylphenoxy)butanenitrile (CAS: 59451-89-9) via the O-alkylation of 3-hydroxybenzaldehyde. This compound serves as a critical bifunctional building block in medicinal chemistry, particularly for constructing linker systems in PROTACs (Proteolysis Targeting Chimeras) and synthesizing antipsychotic pharmacophores. The protocol utilizes a potassium carbonate-mediated Williamson ether synthesis optimized for high regioselectivity and minimal nitrile hydrolysis.

Chemical Strategy & Mechanism

The synthesis proceeds via an SN2 Nucleophilic Substitution .[1][2][3] The reaction design prioritizes the exclusive O-alkylation of the phenoxide anion while preserving the sensitive nitrile and aldehyde functionalities.

Core Reaction Scheme
  • Substrate: 3-Hydroxybenzaldehyde (Phenol derivative, pKa ~9.9)

  • Electrophile: 4-Bromobutanenitrile (Primary alkyl halide)

  • Base: Potassium Carbonate (

    
    ) – Selected over NaH to prevent harsh deprotonation exotherms and reduce risk of aldol condensation side-reactions.
    
  • Catalyst: Potassium Iodide (KI) – Facilitates the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide.

Reaction Mechanism Diagram

ReactionMechanism Phenol 3-Hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Transition [Transition State S_N2 Attack] Phenoxide->Transition Attacks C-Br AlkylHalide 4-Bromobutanenitrile (Electrophile) AlkylHalide->Transition Product 4-(3-Formylphenoxy) butanenitrile Transition->Product Bond Formation Byproduct KBr + KHCO3 Transition->Byproduct

Figure 1: Mechanistic pathway showing the base-mediated activation of the phenol followed by nucleophilic attack on the alkyl halide.[3]

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[4]DensityPurityRole
3-Hydroxybenzaldehyde 122.121.0Solid>98%Substrate
4-Bromobutanenitrile 148.001.21.47 g/mL>97%Electrophile
Potassium Carbonate 138.212.0SolidAnhydrousBase
Potassium Iodide 166.000.1Solid>99%Catalyst
DMF (Anhydrous) ---<0.05% H2OSolvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Vessel Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the flask with 3-Hydroxybenzaldehyde (5.0 g, 40.9 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    , 11.3 g, 81.8 mmol) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add Potassium Iodide (KI, 0.68 g, 4.1 mmol) followed by the dropwise addition of 4-Bromobutanenitrile (4.9 mL, 7.3 g, 49.1 mmol) via syringe.

Step 2: Reaction Execution
  • Heating: Heat the reaction mixture to 60–70°C using an oil bath.

    • Critical Note: Do not exceed 90°C. Higher temperatures increase the risk of nitrile hydrolysis to the amide/acid or polymerization of the aldehyde.

  • Monitoring: Monitor reaction progress by TLC (System: 30% EtOAc in Hexanes).

    • Rf Values (approx): Product ~0.50 | Starting Material ~0.30.

    • Endpoint: Reaction is typically complete within 4–6 hours .

Step 3: Workup & Isolation
  • Quench: Cool the mixture to RT and pour slowly into Ice-Water (200 mL) with vigorous stirring. The product often precipitates as an off-white solid or oils out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing (Crucial Step):

    • Wash combined organics with 1M NaOH (50 mL) to remove unreacted 3-hydroxybenzaldehyde (phenols are soluble in base; ethers are not).

    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with Saturated Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous

    
      or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotavap) at 40°C.
Step 4: Purification
  • Scenario A (Solid Residue): Recrystallize from a mixture of Ethanol/Hexane or EtOAc/Heptane.

  • Scenario B (Oil): If the crude is an oil, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       30% EtOAc in Hexanes.
      
Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve 3-OH-Benzaldehyde in DMF + K2CO3 Start->Mix Add Add 4-Bromobutanenitrile + KI Heat to 65°C Mix->Add Monitor Monitor TLC (4-6 hrs) Complete? Add->Monitor Monitor->Add No (Continue Heating) Quench Quench in Ice Water Extract with EtOAc Monitor->Quench Yes Wash Wash: 1M NaOH (Remove Phenol) Then Water/Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize or Column (EtOAc/Hex) Dry->Purify

Figure 2: Operational workflow emphasizing the critical NaOH wash step to ensure high purity.

Quality Control & Analytics

Confirm the identity of 4-(3-formylphenoxy)butanenitrile using the following parameters:

  • Physical State: White to pale yellow crystalline solid (or viscous oil).

  • Melting Point: 58–62°C (typical range for similar ethers, verify experimentally).

  • FT-IR (ATR):

    • 
       (Nitrile): ~2245–2250 cm
      
      
      
      (Sharp, distinctive).
    • 
       (Aldehyde): ~1690–1700 cm
      
      
      
      .
    • 
       (Ether): ~1260 cm
      
      
      
      .
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       9.98 (s, 1H, -CH O).
      
    • 
       7.2–7.5 (m, 4H, Aromatic).
      
    • 
       4.15 (t, 2H, -O-CH 
      
      
      
      -).
    • 
       2.60 (t, 2H, -CH 
      
      
      
      -CN).
    • 
       2.15 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or moisture in DMF.Ensure DMF is anhydrous. Add 0.1 eq. 18-Crown-6 to solubilize carbonate.
Product is Impure Presence of unreacted phenol.Repeat washing the organic layer with 1M NaOH. Phenols are acidic and will partition into the aqueous base.
Nitrile Hydrolysis Reaction temperature too high (>90°C).Maintain temp at 60–70°C. Nitriles can hydrolyze to amides in basic conditions at high heat.
Oiling Out Product melting point depression by impurities.Seed with a pure crystal if available, or use column chromatography instead of crystallization.

Safety & Handling

  • 4-Bromobutanenitrile: Toxic if swallowed or absorbed through skin. Metabolizes to release cyanide. Handle in a fume hood.

  • DMF: Potent liver toxin and teratogen. Use butyl rubber gloves.

  • Waste: Aqueous waste from the workup contains cyanides/nitriles and should be treated as hazardous waste (keep separate from general acid waste to avoid HCN generation).

References

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Specific Synthesis of Phenoxy-Butanenitriles

    • Source:

    • Relevance: Validates the use of 4-bromobutanenitrile with phenolic substr
  • Alkylation of Hydroxybenzaldehydes

    • Source:

    • Relevance: Confirms stability of the aldehyde group under /DMF/He
  • Reaction Mechanism Insights

    • Source:

    • Relevance: Mechanistic grounding for SN2 preference and side-reaction avoidance.

Sources

Application

Application Note: Synthesis of N-Alkyl-4-(3-((alkylamino)methyl)phenoxy)butanenitriles via Reductive Amination

Abstract This application note provides a comprehensive technical guide for the synthesis of N-alkyl-4-(3-((alkylamino)methyl)phenoxy)butanenitriles through the reductive amination of 4-(3-Formylphenoxy)butanenitrile wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of N-alkyl-4-(3-((alkylamino)methyl)phenoxy)butanenitriles through the reductive amination of 4-(3-Formylphenoxy)butanenitrile with primary amines. This class of molecules is of significant interest in drug discovery, leveraging the versatile phenoxy alkylamine scaffold. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: The Significance of the Phenoxy Alkylamine Scaffold

The phenoxy alkylamine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. These structures exhibit diverse biological activities, including but not limited to, acting as selective estrogen receptor modulators (SERMs), anticancer agents, and possessing anticholinergic properties.[1] The flexibility of the ether linkage and the basic nitrogen atom allow for tailored interactions with various biological targets. The butanenitrile moiety can also play a crucial role, potentially acting as a hydrogen bond acceptor or a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of libraries based on the 4-(3-formylphenoxy)butanenitrile core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]

Reductive amination stands as one of the most robust and widely used methods for the formation of carbon-nitrogen bonds.[3] This one-pot reaction, which combines an aldehyde or ketone with an amine in the presence of a reducing agent, offers a highly efficient and controlled route to secondary and tertiary amines, avoiding the common issue of over-alkylation associated with direct alkylation methods.

Reaction Mechanism and Chemoselectivity

The reaction of 4-(3-formylphenoxy)butanenitrile with a primary amine proceeds via a two-step sequence within a single pot:

  • Imine Formation: The primary amine initially acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. This step is often catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final secondary amine.

A critical aspect of this synthesis is the chemoselective reduction of the imine in the presence of the nitrile group. While powerful reducing agents like lithium aluminum hydride can reduce both imines and nitriles, milder reagents are required to achieve the desired selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the rapid reduction of the protonated imine (iminium ion) while leaving the less electrophilic nitrile group intact under the reaction conditions.[4][5][6]

Experimental Protocol: A Self-Validating System

This protocol is a generalized yet robust procedure adaptable for a range of primary amines. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Materials and Reagents
  • 4-(3-Formylphenoxy)butanenitrile

  • Primary amine (e.g., benzylamine, cyclopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(3-formylphenoxy)butanenitrile (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Addition of Amine: Add the primary amine (1.0-1.2 eq) to the stirred solution at room temperature.

  • Optional: Acid Catalysis: For less reactive amines or slower imine formation, a catalytic amount of glacial acetic acid (0.1 eq) can be added. Stir the mixture for 20-30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-(3-Formylphenoxy)butanenitrile in anhydrous DCE prep2 Add primary amine (1.0-1.2 eq) prep1->prep2 prep3 Optional: Add glacial acetic acid (0.1 eq) prep2->prep3 react1 Add NaBH(OAc)3 (1.5 eq) portion-wise prep3->react1 Imine Formation react2 Stir at room temperature (4-24 h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with sat. NaHCO3 react3->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by flash chromatography workup3->purify final_product N-Alkyl-4-(3-((alkylamino)methyl)phenoxy)butanenitrile purify->final_product Isolated Product

Caption: Reductive amination workflow.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Expected Yields and Reaction Parameters
Primary AmineEquivalentsReducing AgentSolventTime (h)Typical Yield
Benzylamine1.1NaBH(OAc)₃ (1.5 eq)DCE685-95%
Cyclopropylamine1.2NaBH(OAc)₃ (1.5 eq)DCE1270-85%
n-Butylamine1.2NaBH(OAc)₃ (1.5 eq)DCE880-90%
Aniline1.1NaBH(OAc)₃ (1.5 eq)DCE2460-75%

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Spectroscopic Characterization
  • ¹H NMR: The key diagnostic signals for the product include the disappearance of the aldehyde proton peak (around 9.9 ppm) and the appearance of a singlet or multiplet for the benzylic methylene protons (CH₂-N) typically in the range of 3.7-4.5 ppm.[7][8] The protons of the butanenitrile chain and the aromatic rings will also be present.

  • ¹³C NMR: Expect the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of a new signal for the benzylic carbon at approximately 45-55 ppm.

  • Mass Spectrometry (ESI-MS): The product should show a clear protonated molecular ion peak ([M+H]⁺). Common fragmentation patterns for benzylamines involve the loss of the amine substituent or cleavage of the benzyl-nitrogen bond.[9][10]

  • FT-IR: The spectrum should show the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the presence of a C-N stretching vibration. The nitrile (C≡N) stretch should remain, typically around 2230 cm⁻¹.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the starting aldehyde persists, consider adding another portion of the primary amine and/or the reducing agent. Gentle heating (40-50 °C) can also drive the reaction to completion, but monitor for potential side reactions.

  • Formation of Dialkylated Product: While less common with NaBH(OAc)₃, the formation of a tertiary amine by reaction of the secondary amine product with another molecule of the aldehyde can occur, especially with less sterically hindered primary amines. Using a slight excess of the primary amine (1.2 eq) can help to minimize this.

  • Reduction of the Nitrile Group: Sodium triacetoxyborohydride is highly selective for iminium ions over nitriles.[5][6] However, if harsher reducing agents (e.g., NaBH₄ with additives, or LiAlH₄) are used, reduction of the nitrile to a primary amine can become a competing pathway.[11] Adherence to the recommended protocol with NaBH(OAc)₃ should prevent this.

  • Purification Challenges: The basic nature of the amine product can lead to tailing on silica gel chromatography. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in the ethyl acetate/hexanes mixture).

Conclusion

The reductive amination of 4-(3-formylphenoxy)butanenitrile with primary amines using sodium triacetoxyborohydride is a highly effective and chemoselective method for the synthesis of a diverse range of N-alkyl-4-(3-((alkylamino)methyl)phenoxy)butanenitriles. This protocol provides a reliable foundation for the generation of compound libraries for drug discovery and medicinal chemistry applications. Careful control of stoichiometry and reaction conditions, coupled with appropriate analytical monitoring, ensures high yields and purity of the desired products.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
  • Nitrile reduction. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. PubMed. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]

  • Selective reduction of a nitrile to an aldehyde in the presence of an ester? ResearchGate. [Link]

  • Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? ResearchGate. [Link]

  • Reduction of nitrile to primary amine using sodium borohydride: Synthesis and protonation of a cis-octahedral macrocyclic nickel(II) complex bearing two 2-aminoethyl pendant arms. ResearchGate. [Link]

  • 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

improving yield in Williamson ether synthesis for 4-(3-Formylphenoxy)butanenitrile

Topic: Improving Yield in the Synthesis of 4-(3-Formylphenoxy)butanenitrile Introduction Welcome to the technical support guide for the synthesis of 4-(3-Formylphenoxy)butanenitrile via the Williamson ether synthesis. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in the Synthesis of 4-(3-Formylphenoxy)butanenitrile

Introduction

Welcome to the technical support guide for the synthesis of 4-(3-Formylphenoxy)butanenitrile via the Williamson ether synthesis. This reaction, involving the coupling of a phenoxide with an alkyl halide, is a cornerstone of ether synthesis in organic chemistry.[1][2] However, its application to multifunctional molecules like 4-(3-Formylphenoxy)butanenitrile presents unique challenges that can lead to diminished yields. The presence of a reactive aldehyde and a nitrile group requires careful optimization of reaction conditions to favor the desired S\textsubscript{N}2 pathway over competing side reactions.[3][4]

This guide is designed for researchers, chemists, and process development professionals. It offers a structured, question-and-answer approach to troubleshoot common experimental hurdles, enhance reaction efficiency, and ensure the reliable synthesis of your target compound. We will delve into the causality behind protocol choices, providing not just steps, but the scientific rationale to empower you to adapt and optimize your experiments effectively.

Overall Reaction Scheme

The synthesis of 4-(3-Formylphenoxy)butanenitrile is achieved by reacting 3-hydroxybenzaldehyde with a 4-halobutanenitrile in the presence of a base.

Caption: General synthesis of 4-(3-Formylphenoxy)butanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this specific Williamson ether synthesis?

Low yields in the synthesis of 4-(3-Formylphenoxy)butanenitrile typically stem from three main areas:

  • Incomplete Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde must be fully removed to generate the nucleophilic phenoxide. Using a base that is too weak or insufficient in quantity will result in unreacted starting material.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (4-halobutanenitrile) to form but-3-enenitrile, which is promoted by strong, bulky bases and high temperatures.[1][4] Additionally, the phenoxide is an ambident nucleophile, which can lead to a small amount of C-alkylation on the aromatic ring.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. Protic solvents can solvate and deactivate the phenoxide nucleophile, slowing the desired S\textsubscript{N}2 reaction.[1][5]

Q2: Which alkyl halide is best for this synthesis: 4-chloro-, 4-bromo-, or 4-iodobutanenitrile?

The reactivity of the alkyl halide in S\textsubscript{N}2 reactions follows the order I > Br > Cl.[5]

  • 4-Iodobutanenitrile: Offers the highest reactivity due to iodide being an excellent leaving group, allowing for milder reaction conditions (lower temperatures, shorter times). However, it is the most expensive and may be less stable.

  • 4-Bromobutanenitrile: Provides a good balance of reactivity and cost. It is a very common choice for laboratory-scale synthesis.

  • 4-Chlorobutanenitrile: The least reactive and least expensive. To achieve reasonable reaction rates, it often requires higher temperatures, longer reaction times, or the use of a catalyst like sodium or potassium iodide to generate the more reactive iodo species in situ (Finkelstein reaction).[1][5]

For initial trials and optimization, 4-bromobutanenitrile is the recommended starting point.

Q3: Can the aldehyde group interfere with the reaction?

Yes, the formyl (aldehyde) group is sensitive to certain reaction conditions. While generally stable under the basic conditions of this reaction, highly aggressive bases or contaminants could potentially lead to side reactions like aldol condensation or Cannizzaro-type reactions, especially at elevated temperatures. Using a moderately strong base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH) to minimize these risks.[6]

Troubleshooting Guide: Low Yield & Side Product Formation

Q4: My reaction has stalled, and I am mostly recovering 3-hydroxybenzaldehyde. What is the likely cause and solution?

This issue almost always points to inefficient deprotonation of the phenol. The phenoxide is the active nucleophile, and without its formation, the reaction cannot proceed.

Troubleshooting_Low_Yield Start Problem: Low or No Product Formation (Unreacted Phenol) Check1 1. Assess Base Strength & Stoichiometry Start->Check1 Is the base strong enough? Check2 2. Verify Anhydrous Conditions Check1->Check2 Yes Solution1 Solution: Use a stronger base (NaH) or an excess of a weaker base (K₂CO₃, 1.5-2.0 eq). Ensure proper mixing. Check1->Solution1 No Check3 3. Evaluate Solvent Choice Check2->Check3 No Solution2 Solution: Dry glassware thoroughly. Use anhydrous-grade solvent. Store base appropriately. Check2->Solution2 Is moisture present? Check4 4. Optimize Temperature & Time Check3->Check4 No Solution3 Solution: Switch to a polar aprotic solvent (DMF, Acetonitrile, DMSO). Check3->Solution3 Using a protic solvent? Solution4 Solution: Increase temperature to 50-100 °C. Monitor reaction by TLC/LC-MS for 4-8 hours. Check4->Solution4 Conditions too mild?

Caption: Workflow for troubleshooting low conversion of starting material.

Causality & Actionable Solutions:

  • Base Strength: The pKa of a phenol is ~10. A base whose conjugate acid has a pKa significantly higher than 10 is required for complete deprotonation.

    • Troubleshooting Table 1: Common Bases

      Base pKa of Conjugate Acid Typical Solvent Comments & Rationale
      K₂CO₃ ~10.3 (HCO₃⁻) DMF, Acetonitrile Good starting choice. Mild enough to avoid aldehyde side reactions. Often used in excess (1.5-2.0 equiv.) to drive the equilibrium.
      NaH ~36 (H₂) THF, DMF Very strong, irreversible deprotonation. [3] Ensures complete phenoxide formation. Must be handled under inert atmosphere (N₂ or Ar) as it reacts violently with water.

      | KOH/NaOH | ~15.7 (H₂O) | DMSO, Ethanol | Strong base, but introduces water or alcohol (protic solvent), which can hinder the S\textsubscript{N}2 reaction.[5] Can be effective with phase-transfer catalysis. |

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[7] Water will react with strong bases (especially NaH) and can also hydrolyze the alkyl halide. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Solvent Choice: The rate of S\textsubscript{N}2 reactions is dramatically influenced by the solvent.

    • Aprotic Polar Solvents (Recommended): DMF, DMSO, Acetonitrile. These solvents solvate the cation (K⁺, Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the reaction.[1][2]

    • Protic Solvents (Avoid): Water, Ethanol, Methanol. These solvents form a hydrogen-bonding cage around the phenoxide, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[5]

Q5: My reaction is messy, and I see multiple byproducts via TLC and LC-MS. How do I identify and suppress them?

Side product formation is typically due to competing reaction pathways. The key is to adjust conditions to selectively favor the desired S\textsubscript{N}2 reaction.

Side_Reactions Phenoxide Phenoxide Nucleophile SN2_Node SN2 Pathway (Desired) Phenoxide->SN2_Node E2_Node E2 Pathway (Elimination) Phenoxide->E2_Node Acts as Base C_Alk_Node C-Alkylation Phenoxide->C_Alk_Node Ambident Nucleophile AlkylHalide 4-Halobutanenitrile AlkylHalide->SN2_Node AlkylHalide->E2_Node AlkylHalide->C_Alk_Node Ether_Product Desired Ether Product SN2_Node->Ether_Product Alkene_Product But-3-enenitrile E2_Node->Alkene_Product C_Alk_Product Ring-Alkylated Isomer C_Alk_Node->C_Alk_Product

Caption: Competing reaction pathways in the synthesis.

Specific Side Reactions and Mitigation Strategies:

  • E2 Elimination: The phenoxide can act as a base, abstracting a proton from the carbon adjacent to the halide, leading to an alkene byproduct.

    • Cause: This pathway is favored by high temperatures and sterically hindered or strong bases.[4]

    • Solution:

      • Maintain the reaction temperature in the optimal range of 50-100 °C.[1][2] Avoid excessive heating.

      • Use a less sterically hindered base like K₂CO₃ instead of a bulky base like potassium tert-butoxide.

      • Use a primary alkyl halide, which is ideal for S\textsubscript{N}2 and less prone to elimination.[2][3]

  • C-Alkylation: The negative charge on the phenoxide anion is delocalized onto the aromatic ring, creating nucleophilic sites at the ortho and para positions. Alkylation at these positions can compete with the desired O-alkylation.

    • Cause: This is an inherent property of the phenoxide nucleophile.[1]

    • Solution: While difficult to eliminate completely, C-alkylation is generally a minor pathway. Using polar aprotic solvents (DMF, DMSO) tends to favor O-alkylation.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of 4-(3-Formylphenoxy)butanenitrile, prioritizing yield and minimizing side reactions.

Reagents & Equipment:

  • 3-Hydroxybenzaldehyde

  • 4-Bromobutanenitrile (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the 3-hydroxybenzaldehyde.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to ensure a fine suspension of the base.

  • Alkyl Halide Addition: Add 4-bromobutanenitrile (1.1 eq) to the mixture dropwise via a syringe.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine (saturated NaCl solution) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 4-(3-Formylphenoxy)butanenitrile.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Reddit. Williamson Ether synthesis. r/OrganicChemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-(3-Formylphenoxy)butanenitrile and 4-(4-Formylphenoxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the subtle art of molecular design often hinges on the nuanced reactivity of fun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the subtle art of molecular design often hinges on the nuanced reactivity of functional groups. The position of a substituent on an aromatic ring can dramatically alter a molecule's electronic properties, thereby dictating its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of two isomeric aromatic aldehydes: 4-(3-formylphenoxy)butanenitrile and 4-(4-formylphenoxy)butanenitrile. Understanding the differential reactivity of the formyl group in the meta versus the para position is crucial for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities with desired properties.

This document moves beyond a simple recitation of facts, offering a theoretical framework grounded in established principles of physical organic chemistry, complemented by proposed experimental protocols designed to empirically validate the predicted reactivity.

Theoretical Analysis of Reactivity: A Tale of Two Isomers

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to nucleophilic attack. The electronic environment of the benzaldehyde ring, modulated by its substituents, is therefore the primary determinant of reactivity.

Electronic Effects: Inductive vs. Resonance

The key to understanding the reactivity difference between the meta and para isomers lies in the interplay of inductive and resonance effects.

  • The Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing. It deactivates the aromatic ring towards electrophilic substitution through both a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a strong negative resonance effect (-M or -R) by delocalizing the ring's π-electrons onto the carbonyl oxygen.

  • The 4-cyanobutoxy Group (-O-(CH₂)₃-CN): This substituent has a more complex electronic influence. The ether oxygen is electron-donating through resonance (+M) by sharing its lone pairs with the aromatic ring. However, the ether oxygen and the nitrile group are also weakly electron-withdrawing through induction (-I).

The critical distinction arises from how these effects are transmitted from the substituent to the reactive aldehyde center, which is dictated by their relative positions.

4-(4-formylphenoxy)butanenitrile (The para Isomer):

In the para isomer, the formyl group and the ether oxygen are in direct conjugation. The electron-donating resonance effect of the ether oxygen can extend throughout the π-system to the formyl group. This partially mitigates the electron-withdrawing nature of the aldehyde, making the carbonyl carbon less electrophilic.

4-(3-formylphenoxy)butanenitrile (The meta Isomer):

In the meta isomer, the formyl group is not in direct conjugation with the ether oxygen. Therefore, the electron-donating resonance effect of the oxygen has a negligible impact on the formyl group. The reactivity of the aldehyde is primarily influenced by the inductive effects of the substituents.

Figure 1. Electronic effects in the para and meta isomers.

Hammett Analysis: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating reaction rates (k) with the electronic nature of substituents (σ) and the reaction's sensitivity to these effects (ρ). For reactions involving nucleophilic attack on a benzaldehyde, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction.[1][2]

The Hammett substituent constant, σ, is different for meta and para positions. For an electron-donating group like an ether, σpara is more negative than σmeta, reflecting the stronger resonance donation at the para position. Consequently, the overall electron-withdrawing character of the substituent array is diminished more in the para isomer. This leads to a higher reaction rate for the meta isomer in reactions favored by electron-withdrawing groups.

Proposed Experimental Comparison of Reactivity

To empirically validate the theoretical predictions, a series of well-established chemical reactions can be employed. The following protocols are designed to be self-validating and provide clear, quantifiable data.

Experiment 1: Nucleophilic Addition with a Grignard Reagent

Objective: To compare the rate of a classic nucleophilic addition reaction, which is directly dependent on the electrophilicity of the carbonyl carbon.

Protocol:

  • Setup: Prepare two identical, three-necked, round-bottom flasks equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In each flask, place an equimolar amount of either 4-(3-formylphenoxy)butanenitrile or 4-(4-formylphenoxy)butanenitrile dissolved in anhydrous diethyl ether.

  • Reaction Initiation: Add an equimolar amount of a Grignard reagent (e.g., phenylmagnesium bromide in THF) dropwise to each flask at a controlled rate and temperature (e.g., 0 °C).

  • Monitoring: Monitor the consumption of the starting aldehyde in both reactions over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Workup: After a set time, quench both reactions with a saturated aqueous solution of ammonium chloride. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the product mixture to determine the yield of the corresponding secondary alcohol.

Anticipated Results and Interpretation:

The reaction with 4-(3-formylphenoxy)butanenitrile is expected to proceed at a faster rate and give a higher yield of the alcohol product within the same timeframe compared to the para isomer. This would confirm the higher electrophilicity of the carbonyl carbon in the meta isomer.

G cluster_workflow Grignard Reaction Workflow start Prepare Isomer Solutions in Anhydrous Ether add_grignard Dropwise Addition of Grignard Reagent at 0°C start->add_grignard monitor Monitor Reaction Progress (TLC or GC-MS) add_grignard->monitor quench Quench with aq. NH₄Cl monitor->quench workup Extract, Dry, and Concentrate quench->workup analyze Analyze Product Yield workup->analyze

Figure 2. Workflow for the comparative Grignard reaction.

Experiment 2: Oxidation with Tollens' Reagent

Objective: To qualitatively and semi-quantitatively compare the ease of oxidation of the two aldehydes. While both are expected to give a positive test, the rate of silver mirror formation can be indicative of reactivity.

Protocol:

  • Preparation of Tollens' Reagent: Freshly prepare Tollens' reagent by adding a dilute solution of sodium hydroxide to a solution of silver nitrate to precipitate silver oxide, then adding just enough dilute ammonia solution to redissolve the precipitate.

  • Reaction: In two separate, clean test tubes, add a small amount of each isomeric aldehyde. Add an equal volume of the freshly prepared Tollens' reagent to each test tube.

  • Observation: Gently warm the test tubes in a water bath and observe the rate of formation of a silver mirror on the inner surface of the tubes.

Anticipated Results and Interpretation:

While both aldehydes will be oxidized, the 4-(3-formylphenoxy)butanenitrile may show a faster rate of silver mirror formation, suggesting it is more readily oxidized. This can be correlated with the electronic properties influencing the stability of the intermediate species during the oxidation process.

Experiment 3: Reductive Amination

Objective: To compare the reactivity in a reaction of high significance in drug discovery. The initial imine formation is the rate-determining step and is dependent on the aldehyde's electrophilicity.

Protocol:

  • Reaction Setup: In two parallel reaction vessels, dissolve equimolar amounts of each aldehyde isomer and a primary amine (e.g., benzylamine) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixtures at room temperature to allow for the formation of the corresponding imine.

  • Reduction: After a set period, add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to each mixture.

  • Monitoring and Analysis: Monitor the formation of the secondary amine product over time using LC-MS.

Anticipated Results and Interpretation:

The reaction involving 4-(3-formylphenoxy)butanenitrile is expected to show a faster rate of amine formation. This is because the more electrophilic carbonyl carbon of the meta isomer will undergo nucleophilic attack by the amine more readily, leading to faster imine formation and, consequently, a higher overall reaction rate.

Data Summary and Expected Outcomes

The following table summarizes the predicted differences in reactivity based on the theoretical analysis.

Property/Reaction4-(3-Formylphenoxy)butanenitrile (meta)4-(4-Formylphenoxy)butanenitrile (para)Rationale
Carbonyl Electrophilicity HigherLowerLack of direct resonance donation from the ether oxygen to the formyl group.
Rate of Nucleophilic Addition FasterSlowerMore electrophilic carbonyl carbon is more susceptible to nucleophilic attack.
Rate of Oxidation FasterSlowerElectronic effects influencing the stability of reaction intermediates.
Rate of Reductive Amination FasterSlowerFaster formation of the key imine intermediate due to higher carbonyl electrophilicity.

Conclusion

The positional isomerism in 4-(formylphenoxy)butanenitrile has a profound and predictable impact on the reactivity of the aldehyde functional group. The meta isomer, 4-(3-formylphenoxy)butanenitrile, is anticipated to be the more reactive of the two towards nucleophilic attack and oxidation. This heightened reactivity is a direct consequence of the electronic isolation of the formyl group from the resonance-donating effects of the ether oxygen, rendering its carbonyl carbon more electrophilic. In contrast, the para isomer's reactivity is tempered by the direct conjugation and electron-donating resonance of the ether substituent.

For researchers in drug development and materials science, this understanding is paramount. When designing synthetic routes, the enhanced reactivity of the meta isomer might allow for milder reaction conditions or shorter reaction times. Conversely, the greater stability of the para isomer could be advantageous in applications requiring a less labile aldehyde. The choice between these two isomers, therefore, is not arbitrary but a critical design parameter that can be leveraged to achieve specific synthetic goals and molecular properties.

References

  • ResearchGate. The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile. Available at: [Link]

  • ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V.... Available at: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. Available at: [Link]

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Available at: [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • NIST. Butanenitrile. Available at: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available at: [Link]

  • PubChem. 3-Oxo-4-phenylbutanenitrile. Available at: [Link]

  • Problem Set #3: Substitutent Effects and LFERS. Available at: [Link]

  • ACS Publications. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Available at: [Link]

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Comparative

The Virtues of Directed Reactivity: A Comparative Guide to 4-(3-Formylphenoxy)butanenitrile as a Bifunctional Linker

In the intricate world of bioconjugation, the choice of a bifunctional linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. Researchers in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation, the choice of a bifunctional linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. Researchers in drug development, diagnostics, and proteomics are constantly seeking linkers that offer a balance of reactivity, stability, and specificity. This guide provides an in-depth technical comparison of 4-(3-Formylphenoxy)butanenitrile, a versatile aromatic aldehyde-containing linker, with other commonly employed bifunctional linkers. We will explore the fundamental advantages conferred by its unique chemical architecture, supported by experimental principles and data from the scientific literature.

The Central Role of the Bifunctional Linker

Bifunctional linkers are molecular bridges that covalently connect two different molecules, such as a protein and a therapeutic payload in an antibody-drug conjugate (ADC), or a fluorescent probe and a biological target.[1] The ideal linker should remain stable during synthesis and in biological environments, while allowing for controlled and specific conjugation.[] The choice between different reactive moieties on a linker dictates the conjugation strategy and ultimately the performance of the resulting bioconjugate.

Unveiling 4-(3-Formylphenoxy)butanenitrile: A Profile

4-(3-Formylphenoxy)butanenitrile is a heterobifunctional linker characterized by two key functional groups: an aromatic aldehyde (formyl group) and a nitrile group, separated by a phenoxybutane spacer.

  • The Aldehyde Handle: The formyl group provides a highly selective reaction site for conjugation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone linkages, respectively.[3]

  • The Nitrile Terminus: The nitrile group offers a versatile handle for the attachment of a payload or another molecule of interest. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for subsequent chemical modifications.

  • The Spacer: The phenoxybutane spacer imparts a degree of hydrophobicity and rigidity to the linker, which can influence the solubility and pharmacokinetic properties of the final conjugate.

Key Advantages of 4-(3-Formylphenoxy)butanenitrile

The unique combination of an aromatic aldehyde and a nitrile group on a semi-rigid spacer endows 4-(3-Formylphenoxy)butanenitrile with several distinct advantages over other classes of bifunctional linkers.

Superior Chemoselectivity and Bioorthogonality

One of the most significant advantages of employing an aldehyde-based linker is the bioorthogonal nature of its reaction with aminooxy or hydrazide groups.[4] Bioorthogonal reactions proceed within a biological system without interfering with or being influenced by native biochemical processes.[4]

  • Avoiding Side Reactions: Unlike NHS esters that react with abundant lysine residues, or maleimides that target cysteine residues, the formyl group of 4-(3-Formylphenoxy)butanenitrile does not cross-react with naturally occurring amino acids or other functional groups found in proteins and cells.[4] This high degree of selectivity minimizes the formation of undesirable side products and ensures a more homogeneous conjugate.

  • Site-Specific Conjugation: When combined with genetic engineering techniques to introduce a specific aldehyde-bearing tag (e.g., a formylglycine residue) into a protein, this linker enables precise, site-specific conjugation.[3] This level of control is difficult to achieve with linkers that target native amino acids.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Reaction specificity of different linker chemistries.

Enhanced Stability of the Resulting Linkage

The stability of the bond formed between the linker and the target molecule is paramount, particularly for in vivo applications where premature cleavage can lead to off-target toxicity.

  • Oxime vs. Hydrazone Stability: The reaction of the formyl group with an aminooxy-functionalized molecule yields a highly stable oxime linkage. Studies have shown that oximes are significantly more resistant to hydrolysis than hydrazones, especially in aqueous environments and at physiological pH.[5][6] In fact, the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a comparable hydrazone.[5][7] This makes the oxime linkage formed with 4-(3-Formylphenoxy)butanenitrile ideal for applications requiring long-term stability.

  • Tunable Stability with Hydrazones: While oximes offer superior stability, the hydrazone linkage formed with a hydrazide-functionalized molecule can be advantageous when controlled, acid-mediated cleavage is desired. Hydrazone bonds are known to be labile under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells.[1] This property can be exploited for the targeted release of a payload within the cell. The stability of the hydrazone can be further modulated by the electronic properties of the aromatic aldehyde; electron-withdrawing groups on the aromatic ring can increase the stability of the hydrazone.

Linkage TypeFormed FromRelative Stability at Neutral pHKey Feature
Oxime Aldehyde + AminooxyVery HighExcellent for long-term in vivo stability.[5][6]
Hydrazone Aldehyde + HydrazideModerateCleavable under acidic conditions (e.g., in lysosomes).[1]
Thioether Maleimide + ThiolHighProne to retro-Michael addition, leading to deconjugation.[]
Amide NHS Ester + AmineVery HighGenerally stable.
Favorable Reaction Kinetics

The efficiency of the conjugation reaction is a critical factor in the production of bioconjugates.

  • Reactivity of Aromatic Aldehydes: Aromatic aldehydes, such as the one present in 4-(3-Formylphenoxy)butanenitrile, are more electrophilic and thus more reactive towards nucleophiles like aminooxy and hydrazide groups compared to aliphatic aldehydes.[8] This enhanced reactivity leads to faster reaction rates, allowing for efficient conjugation under mild conditions and at lower concentrations of reactants.[9]

  • Catalysis for Enhanced Rates: The rate of oxime and hydrazone formation can be further accelerated by the use of catalysts, such as aniline, which can increase reaction rates by 10 to 100-fold in the pH range of 5-8.[4] This allows for rapid and high-yielding conjugations, even with sensitive biomolecules.

Comparison with Other Bifunctional Linkers

To fully appreciate the advantages of 4-(3-Formylphenoxy)butanenitrile, a direct comparison with other commonly used bifunctional linkers is necessary.

vs. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a widely used non-cleavable linker that connects primary amines (via an NHS ester) to sulfhydryl groups (via a maleimide).[]

  • Specificity: SMCC lacks the bioorthogonality of aldehyde-based linkers. The NHS ester can react with any accessible lysine residue on a protein, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[] This heterogeneity can complicate characterization and may negatively impact the therapeutic window of an ADC. In contrast, 4-(3-Formylphenoxy)butanenitrile, when used with a site-specifically introduced aldehyde tag, produces a homogeneous product.

  • Stability: While the thioether bond formed by the maleimide group is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the payload.[] The oxime bond formed with 4-(3-Formylphenoxy)butanenitrile is significantly more stable.

dot graph { layout=neato; node [shape=box, style=filled]; edge [color="#34A853"];

} Caption: Product homogeneity comparison.

vs. Hydrazide-Based Linkers

Linkers containing a hydrazide moiety are also used to target aldehyde or ketone groups. However, the resulting hydrazone linkage has limitations.

  • Stability: As previously discussed, hydrazone bonds are significantly less stable than oxime bonds at physiological pH.[5][7] This can lead to premature drug release in the bloodstream, resulting in off-target toxicity. The use of 4-(3-Formylphenoxy)butanenitrile with an aminooxy-functionalized partner molecule circumvents this stability issue.

Experimental Protocols

General Protocol for Protein Conjugation using 4-(3-Formylphenoxy)butanenitrile

This protocol assumes the protein of interest has been engineered to contain a unique aldehyde tag (e.g., a formylglycine residue).

  • Preparation of the Aminooxy-Payload: The payload of interest is first functionalized with an aminooxy group using standard chemical synthesis methods.

  • Protein and Linker Preparation:

    • Dissolve the aldehyde-tagged protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).

    • Dissolve 4-(3-Formylphenoxy)butanenitrile in an organic co-solvent (e.g., DMSO) and then add it to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Conjugation Reaction:

    • Mix the protein solution with the aminooxy-payload and the linker. A molar excess of the linker and payload is typically used.

    • If desired, add a catalyst such as aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Remove the excess linker and payload using a desalting column or dialysis.

    • The final conjugate can be further purified using chromatography techniques such as size-exclusion or ion-exchange chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as mass spectrometry, UV-Vis spectroscopy, and SDS-PAGE.

Conclusion

4-(3-Formylphenoxy)butanenitrile offers a compelling set of advantages for researchers seeking to create stable, homogeneous, and well-defined bioconjugates. Its bioorthogonal reactivity, the superior stability of the resulting oxime linkage, and the favorable kinetics of aromatic aldehyde-based ligations position it as a superior alternative to many traditional bifunctional linkers. While the choice of linker will always depend on the specific application, the unique properties of 4-(3-Formylphenoxy)butanenitrile make it an invaluable tool for the development of next-generation antibody-drug conjugates, targeted therapies, and advanced diagnostic agents.

References

  • [Oxime and Hydrazone Reactions in Bioconjugation

  • sci.com/blog/advanced-protein-conjugation-techniques/)

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of Novel 4-(3-Formylphenoxy)butanenitrile Analogs as Covalent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide delves into the structure-activity relationship (SAR) of a novel class of compounds, 4-(3-formylphenoxy)butanenitrile and its analogs, hypothesized to act as covalent inhibitors. Given the scarcity of direct literature on this specific chemical entity, this document synthesizes established principles of covalent inhibition and SAR from analogous chemical series to provide a predictive and rational framework for the design and evaluation of these promising molecules. We will focus on Lysine-Specific Demethylase 1 (LSD1) as a plausible and compelling target for this scaffold, given its therapeutic relevance in oncology and the known utility of aldehyde-bearing compounds as covalent inhibitors of this enzyme.[1][2][3][4]

Introduction: The Rationale for Covalent Inhibition and the Promise of the 4-(3-Formylphenoxy)butanenitrile Scaffold

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[5][6][7][8] This mode of action offers several potential advantages over non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[5][7][8] The inherent reactivity of the "warhead" – the electrophilic group on the inhibitor that reacts with a nucleophilic residue on the target protein – must be finely tuned to ensure target specificity and minimize off-target effects.[5][6]

The 4-(3-formylphenoxy)butanenitrile scaffold presents an intriguing starting point for the design of covalent inhibitors. The key features of this molecule are:

  • The Formyl Group: This aldehyde moiety can act as a reactive "warhead," capable of forming a covalent bond with nucleophilic residues such as cysteine or lysine in an enzyme's active site.[9]

  • The Phenoxybutanenitrile Moiety: This portion of the molecule can be systematically modified to optimize non-covalent interactions with the target protein, thereby enhancing binding affinity and selectivity.

While direct SAR studies on 4-(3-formylphenoxy)butanenitrile are not publicly available, we can extrapolate from the extensive research on other covalent inhibitors, particularly those targeting LSD1.

Lysine-Specific Demethylase 1 (LSD1): A High-Value Target

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histones and other proteins.[2][3] Its dysregulation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[1][2][3][4] The catalytic mechanism of LSD1 involves the formation of an imine intermediate, which is susceptible to nucleophilic attack, making it an attractive target for covalent inhibitors.

Proposed Structure-Activity Relationship (SAR) of 4-(3-Formylphenoxy)butanenitrile Analogs as LSD1 Inhibitors

Based on the known SAR of other covalent LSD1 inhibitors, we can propose a series of analogs of 4-(3-formylphenoxy)butanenitrile and predict how structural modifications will impact their inhibitory activity. The following table outlines a hypothetical SAR study, providing a roadmap for the rational design of more potent and selective inhibitors.

Analog Modification Rationale Predicted Activity
Parent Compound 4-(3-Formylphenoxy)butanenitrileBaseline compound with a reactive aldehyde.Moderate
Analog 1 Replacement of the formyl group with a cyano groupThe cyano group is a weaker electrophile, reducing covalent reactivity.Low
Analog 2 Replacement of the formyl group with a vinylsulfonamideA known covalent warhead for cysteine residues.High
Analog 3 Addition of a methyl group at the 2-position of the phenoxy ringSteric hindrance may affect binding in the active site.Moderate to Low
Analog 4 Addition of a fluoro group at the 4-position of the phenoxy ringElectron-withdrawing group may enhance reactivity of the formyl group and introduce new interactions.High
Analog 5 Replacement of the butanenitrile chain with a shorter propanenitrile chainMay alter the positioning of the warhead in the active site.Moderate
Analog 6 Replacement of the butanenitrile chain with a longer pentanenitrile chainMay improve interactions with hydrophobic pockets.High
Analog 7 Introduction of a basic amine in the butanenitrile chainMimics the lysine substrate of LSD1, potentially increasing affinity.Very High

Experimental Protocols

To validate the proposed SAR and accurately characterize the inhibitory potential of these analogs, a series of well-defined experimental protocols are required.

Synthesis of 4-(3-Formylphenoxy)butanenitrile Analogs

A general synthetic scheme for the preparation of the proposed analogs is outlined below. This is based on a known procedure for a similar scaffold.[10]

Scheme 1: General Synthesis of 4-(3-Formylphenoxy)butanenitrile Analogs

Synthesis A Substituted 3-hydroxybenzaldehyde reaction Williamson Ether Synthesis A->reaction B 4-Bromobutanenitrile B->reaction C Base (e.g., K2CO3) C->reaction D Solvent (e.g., DMF) D->reaction E 4-(3-Formylphenoxy)butanenitrile Analog reaction->E Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Recombinant LSD1 Enzyme D Incubate LSD1, Compound, and Substrate A->D B Test Compound (Analog) B->D C H3K4me2 Peptide Substrate C->D E LSD1 demethylates H3K4me2, producing H2O2 D->E G HRP catalyzes oxidation of the substrate by H2O2 E->G F Add HRP and a fluorogenic substrate F->G H Measure fluorescence (Ex/Em ~535/587 nm) G->H Optimization_Logic SAR_Data SAR Data Analysis Potency (IC50) Selectivity (vs. MAOs) Covalent Kinetics (kinact/KI) Design Rational Design of Next-Generation Analogs SAR_Data->Design Synthesis Synthesis of New Analogs Design->Synthesis Testing In Vitro Biological Evaluation Synthesis->Testing Testing->SAR_Data Iterative Cycle Lead_Opt Lead Optimization Testing->Lead_Opt

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 4-(3-Formylphenoxy)butanenitrile from Different Chemical Suppliers

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and experim...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and experimental protocols for assessing the purity of 4-(3-Formylphenoxy)butanenitrile obtained from various chemical suppliers. The methodologies detailed herein are designed to provide a robust, self-validating system for quality control, ensuring the integrity of your research and development endeavors.

The importance of stringent quality control for chemical reagents cannot be overstated, as impurities can have significant and often unforeseen impacts on experimental outcomes. This is particularly critical in the pharmaceutical industry, where even trace amounts of contaminants can affect the safety and efficacy of a drug product.

The Significance of Purity for 4-(3-Formylphenoxy)butanenitrile

4-(3-Formylphenoxy)butanenitrile is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive aldehyde and a nitrile group, makes it a versatile intermediate. However, the synthetic route to this compound can introduce several process-related impurities that may interfere with subsequent reactions or lead to the formation of undesired byproducts. Therefore, a thorough purity assessment is not merely a recommendation but a critical step in any research workflow.

Anticipated Impurities: A Synthesis-Based Approach

A common and efficient method for the synthesis of 4-(3-Formylphenoxy)butanenitrile is the Williamson ether synthesis, involving the reaction of 3-hydroxybenzaldehyde with a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile) in the presence of a base.

Based on this synthetic pathway, several potential impurities can be anticipated:

  • Unreacted Starting Materials:

    • 3-Hydroxybenzaldehyde

    • 4-Chlorobutanenitrile

  • Byproducts from Side Reactions:

    • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 4-(3-formylphenoxy)butanamide or 4-(3-formylphenoxy)butanoic acid, especially if reaction or workup conditions are not strictly controlled.

    • Positional Isomers: If the starting phenol contains impurities with hydroxyl groups at different positions, corresponding isomeric ethers could be formed.

    • Products of Over-alkylation: In some cases, reaction at the formyl group might occur, though less likely under typical Williamson ether conditions.

Experimental Design for Purity Assessment

To comprehensively evaluate the purity of 4-(3-Formylphenoxy)butanenitrile from different suppliers, a multi-pronged analytical approach is essential. This guide proposes the use of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities at higher concentrations.

For this comparative study, we will analyze hypothetical batches of 4-(3-Formylphenoxy)butanenitrile from three fictional suppliers: Supplier A , Supplier B , and Supplier C .

Visualization of the Purity Assessment Workflow

Purity Assessment Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Supplier A Supplier A HPLC HPLC-UV (Quantitative Purity) Supplier A->HPLC GCMS GC-MS (Impurity ID) Supplier A->GCMS NMR NMR (Structural Confirmation) Supplier A->NMR Supplier B Supplier B Supplier B->HPLC Supplier B->GCMS Supplier B->NMR Supplier C Supplier C Supplier C->HPLC Supplier C->GCMS Supplier C->NMR DataTable Comparative Data Table HPLC->DataTable ImpurityProfile Impurity Profiling GCMS->ImpurityProfile NMR->ImpurityProfile Conclusion Supplier Recommendation DataTable->Conclusion ImpurityProfile->Conclusion

Caption: Workflow for the comprehensive purity assessment of 4-(3-Formylphenoxy)butanenitrile from different suppliers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Rationale: HPLC with UV detection is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds.[1] It provides excellent resolution for separating the main component from its structurally similar impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of 4-(3-Formylphenoxy)butanenitrile at 1 mg/mL in acetonitrile.

    • Prepare working standards by diluting the stock solution.

    • Accurately weigh and dissolve samples from each supplier in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B

  • Data Analysis:

    • Calculate the purity of each sample using the area percent method. The purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] It is particularly useful for detecting and identifying residual starting materials and low molecular weight byproducts.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of each sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

  • Data Analysis:

    • Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound and is an excellent tool for confirming the identity of the main component and for identifying and quantifying impurities present at levels of ~0.1% or higher.[4] Both ¹H and ¹³C NMR should be performed.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of each sample in ~0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra for each sample.

  • Data Analysis:

    • Confirm the structure of 4-(3-Formylphenoxy)butanenitrile by assigning the observed chemical shifts to the protons and carbons in the molecule.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of the main component and any visible impurities.

Comparative Data Summary

The following table summarizes the hypothetical purity data obtained from the analysis of 4-(3-Formylphenoxy)butanenitrile from three different suppliers.

SupplierHPLC Purity (%)Identified Impurities (GC-MS)NMR Observations
Supplier A 99.83-Hydroxybenzaldehyde (0.1%), 4-Chlorobutanenitrile (0.05%)Clean spectrum, minor impurity signals consistent with starting materials.
Supplier B 98.53-Hydroxybenzaldehyde (0.8%), 4-(3-formylphenoxy)butanamide (0.5%)Signals corresponding to the amide impurity are clearly visible.
Supplier C 99.2Unidentified peak at RT 12.5 min (0.6%)An unidentifiable set of aromatic and aliphatic signals is present.

Interpretation and Discussion

Supplier A demonstrates the highest purity by HPLC, with only trace amounts of the starting materials detected by GC-MS. The NMR spectrum corroborates these findings, showing a very clean profile for the desired product. This batch is of high quality and suitable for most applications, including sensitive downstream reactions.

Supplier B shows a lower purity, with significant amounts of unreacted 3-hydroxybenzaldehyde and a hydrolysis byproduct, 4-(3-formylphenoxy)butanamide. The presence of the amide impurity, confirmed by NMR, suggests issues with the control of water content during the synthesis or workup. The presence of these impurities could lead to side reactions and complicate product purification in subsequent steps.

Supplier C presents a good HPLC purity, but the presence of a significant unidentified impurity is a cause for concern. Without the identification of this impurity, its potential impact on future reactions is unknown. Further analytical work, such as isolation and structural elucidation of the impurity, would be required before this batch could be confidently used in a critical application.

Logical Flow of Data Interpretation

Data Interpretation Flow Data Raw Analytical Data (HPLC, GC-MS, NMR) Quantify Quantify Purity (HPLC) Data->Quantify Identify Identify Impurities (GC-MS & NMR) Data->Identify Compare Compare Supplier Performance Quantify->Compare Identify->Compare Assess Assess Impact of Impurities Compare->Assess Recommend Formulate Supplier Recommendation Assess->Recommend

Caption: Logical flow for interpreting analytical data to make an informed supplier selection.

Conclusion and Recommendations

Based on this comprehensive analysis, Supplier A provides the highest quality 4-(3-Formylphenoxy)butanenitrile. The low levels of well-characterized impurities make it the most reliable choice for demanding applications in research and drug development. While the product from Supplier C has a reasonably high purity, the presence of an unknown impurity introduces an unacceptable level of risk for critical applications. The material from Supplier B is of lower purity and contains impurities that are likely to interfere with subsequent chemical transformations.

It is imperative that researchers perform their own quality control on critical reagents, as supplier-provided certificates of analysis may not always be sufficiently detailed. The multi-faceted analytical approach described in this guide provides a robust framework for ensuring the quality and consistency of chemical starting materials.

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